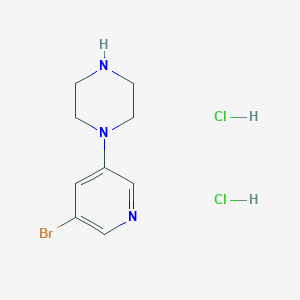
(3,5-Dimethylisoxazol-4-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylisoxazol-4-yl)methanethiol is an organic compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol It is characterized by the presence of an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a methanethiol group at position 4
作用机制
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)methanethiol is BRD4 , a protein that has demonstrated promising potential in cancer therapy .
Mode of Action
This compound interacts with its target, BRD4, by inhibiting its activity. This inhibition is potent, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the pathways related to cell proliferation and DNA damage repair
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of c-MYC and γ-H2AX expression, induction of DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .
生化分析
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)methanethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function . This compound has been shown to interact with enzymes involved in redox reactions, such as thioredoxin and glutathione reductase, by forming disulfide bonds . These interactions can alter the activity of these enzymes, thereby influencing cellular redox homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modifying the activity of key signaling proteins through thiol-disulfide exchange reactions . For instance, this compound has been shown to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can impact gene expression by altering the redox state of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with cysteine residues in proteins, leading to the modification of protein structure and function . This compound can also act as an inhibitor or activator of enzymes by binding to their active sites and altering their catalytic activity . Furthermore, this compound can influence gene expression by modifying the redox state of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to higher temperatures or light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of redox homeostasis and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular redox state without causing significant toxicity . At higher doses, this compound can induce oxidative stress and cellular damage due to excessive thiol-disulfide exchange reactions . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox homeostasis and detoxification . This compound can interact with enzymes such as thioredoxin and glutathione reductase, which play key roles in maintaining cellular redox balance . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in glycolysis and the pentose phosphate pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can be taken up by cells through specific transporters, such as the cystine/glutamate antiporter, which mediates the exchange of cystine and glutamate across the cell membrane .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through the addition of targeting peptides or other modifications . The localization of this compound within cells can affect its activity and function, as it may interact with different sets of proteins and enzymes in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol typically involves the reaction of 4-(chloromethyl)-3,5-dimethylisoxazole with a thiol reagent . The reaction conditions often include the use of a base to facilitate the substitution reaction, resulting in the formation of the desired methanethiol derivative. The general reaction scheme can be represented as follows:
4-(Chloromethyl)-3,5-dimethylisoxazole+RSH→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
化学反应分析
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield various substituted derivatives.
科学研究应用
(3,5-Dimethylisoxazol-4-yl)methanethiol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3,5-Dimethylisoxazole: Lacks the methanethiol group, making it less reactive in certain chemical reactions.
4-Methylisoxazole: Has a single methyl group, resulting in different chemical properties and reactivity.
Isoxazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
(3,5-Dimethylisoxazol-4-yl)methanethiol is unique due to the presence of both the isoxazole ring and the methanethiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCJLFTATZHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
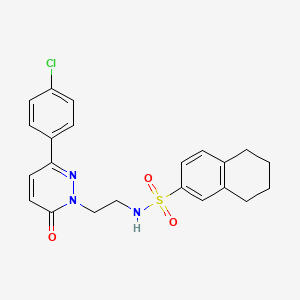
![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)
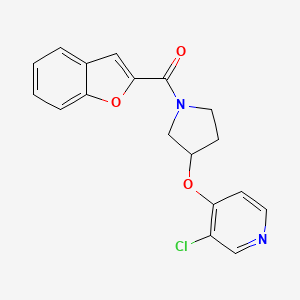
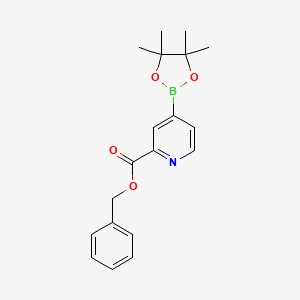
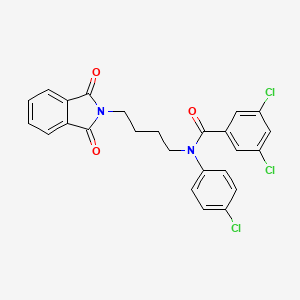
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2609114.png)
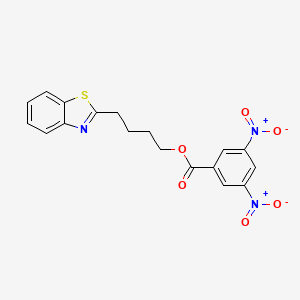
![ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2609119.png)
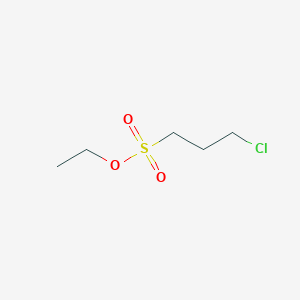
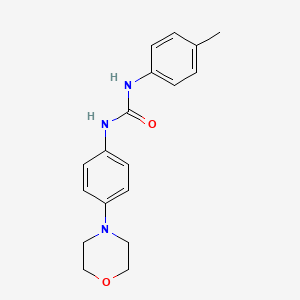

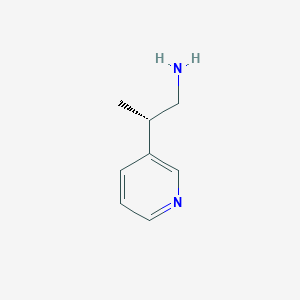
![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)
